molecular formula C17H22N4O4 B2609769 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 1904230-32-5

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2609769
CAS No.: 1904230-32-5
M. Wt: 346.387
InChI Key: CXIZFOVPKSCDIO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound featuring a piperazine ring, a pyrrolidine ring, and a pyridine moiety

Mechanism of Action

Regarding pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For example, the pyrrolidine and piperazine moieties could influence the compound’s solubility and permeability, affecting its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The pyrrolidine ring can be synthesized using allylamine via palladium(II)-assisted cyclization or a ring-closing-metathesis strategy . The piperazine ring is then functionalized with the pyrrolidine-1-carbonyl group and the 6-methylpyridin-2-yloxy group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperazine and pyrrolidine rings.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrrolidine derivatives, such as:

Uniqueness

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of a piperazine ring with a pyrrolidine ring and a pyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIZFOVPKSCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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